3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
描述
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFXVAYVSBTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the tetrahydroisoquinoline and thiophene moieties suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C₂₃H₂₃FN₂OS
- Molecular Weight: 394.51 g/mol
The structure features a fluorine atom, which is known to modulate biological activity by influencing lipophilicity and binding affinity to target proteins.
Research indicates that compounds containing the tetrahydroisoquinoline framework often exhibit neuroprotective and anti-inflammatory properties. The specific interactions of 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide with neurotransmitter receptors and enzymes involved in neurodegenerative pathways are under investigation.
Pharmacological Studies
-
Neuroprotective Effects:
- In vitro studies have shown that derivatives of tetrahydroisoquinoline can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide may possess similar protective effects.
-
Antidepressant Activity:
- Compounds with similar structures have been evaluated for their antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common pathway observed in these studies.
-
Antitumor Potential:
- Preliminary studies indicate that certain tetrahydroisoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The potential of 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide in this regard remains to be fully elucidated.
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving a mouse model of Parkinson's disease, treatment with compounds structurally similar to 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide resulted in significant reductions in dopaminergic neuron loss and improvements in motor function. These findings suggest potential therapeutic applications for neurodegenerative disorders.
Case Study 2: Antidepressant-Like Effects
A recent investigation into the antidepressant-like effects of tetrahydroisoquinoline derivatives demonstrated that administration led to increased levels of serotonin and norepinephrine in the brain. Further research is warranted to explore the efficacy of our compound in similar models.
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between fluorinated benzoyl derivatives and tetrahydroisoquinoline-thiophene ethylamine intermediates. Critical steps include:
- Coupling Reactions : Use of carbodiimides (e.g., DCC) or coupling agents like BOP for amidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity but require careful purification to remove by-products .
- Purification : Column chromatography (silica gel) or recrystallization improves purity, with yields ranging from 50–75% depending on substituent steric effects .
Q. How is the compound's structure confirmed post-synthesis, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., fluorine at C3 of benzamide, thiophene coupling via ethyl bridge) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M+H+ peaks) and fragmentation patterns .
- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide and tetrahydroisoquinoline) .
Q. What initial biological assays are recommended for assessing its therapeutic potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement studies (e.g., orexin receptors, given tetrahydroisoquinoline's role in CNS targets) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations predict the compound's electronic properties and reactivity, and what are the limitations of current functionals?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for frontier molecular orbitals (HOMO-LUMO gaps) .
- Limitations : Gradient-corrected functionals may underestimate non-covalent interactions (e.g., π-π stacking between thiophene and benzamide). Multi-reference methods (CASSCF) are recommended for charge-transfer states .
- Applications : Predict regioselectivity in electrophilic substitutions (e.g., fluorobenzamide reactivity) .
Q. What strategies resolve discrepancies between computational predictions and experimental observations in reactivity or binding?
- Methodological Answer :
- Benchmarking : Compare DFT-predicted vs. crystallographic bond lengths/angles to refine basis sets (e.g., 6-31G** vs. def2-TZVP) .
- Solvent Modeling : Include implicit solvent models (e.g., PCM) to account for solvation effects in biological assays .
- Dynamic Effects : Molecular dynamics (MD) simulations reconcile static DFT models with flexible receptor conformations (e.g., induced-fit binding) .
Q. In crystallographic studies, how do different refinement approaches in SHELXL impact the accuracy of the compound's structural model?
- Methodological Answer :
- Twinning Correction : Use SHELXL’s TWIN/BASF commands for overlapping reflections in twinned crystals .
- Disorder Modeling : PART/SUMP restraints resolve positional disorder in flexible ethyl-thiophene bridges .
- Validation : R-factor convergence (<5%) and Ramachandran outliers (<0.1%) ensure model reliability .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data from similar tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., fluorine position, thiophene substitution) and correlate with assay results .
- Meta-Analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
Methodological Best Practices
- Synthesis : Optimize reaction time/temperature via Design of Experiments (DoE) to minimize side-products .
- Characterization : Combine NMR, MS, and XRD for unambiguous structural assignment .
- Computational Modeling : Validate DFT predictions with experimental spectroscopy (e.g., UV-Vis for HOMO-LUMO gaps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
